molecular formula C9H8F3NO2 B2450867 Ethanone,1-[4-(trifluoromethoxy)phenyl]-,oxime,(1E)- CAS No. 1265612-59-6

Ethanone,1-[4-(trifluoromethoxy)phenyl]-,oxime,(1E)-

Cat. No.: B2450867
CAS No.: 1265612-59-6
M. Wt: 219.163
InChI Key: UVVGWVHFPSHDQW-AWNIVKPZSA-N
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Description

Ethanone,1-[4-(trifluoromethoxy)phenyl]-,oxime,(1E)- is a chemical compound with the molecular formula C9H8F3NO2 and a molecular weight of 219.16 g/mol It is known for its unique structure, which includes a trifluoromethoxy group attached to a phenyl ring, and an oxime functional group

Preparation Methods

The synthesis of Ethanone,1-[4-(trifluoromethoxy)phenyl]-,oxime,(1E)- typically involves the reaction of 1-[4-(trifluoromethoxy)phenyl]ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

Ethanone,1-[4-(trifluoromethoxy)phenyl]-,oxime,(1E)- undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy group under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethanone,1-[4-(trifluoromethoxy)phenyl]-,oxime,(1E)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethanone,1-[4-(trifluoromethoxy)phenyl]-,oxime,(1E)- is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively .

Comparison with Similar Compounds

Ethanone,1-[4-(trifluoromethoxy)phenyl]-,oxime,(1E)- can be compared with other similar compounds, such as:

Ethanone,1-[4-(trifluoromethoxy)phenyl]-,oxime,(1E)- is unique due to the presence of both the trifluoromethoxy and oxime groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

(NE)-N-[1-[4-(trifluoromethoxy)phenyl]ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-6(13-14)7-2-4-8(5-3-7)15-9(10,11)12/h2-5,14H,1H3/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVGWVHFPSHDQW-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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